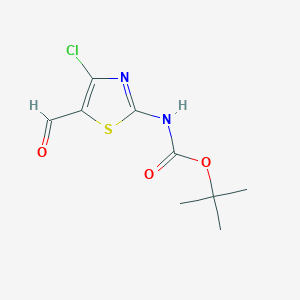

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate

Descripción general

Descripción

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H11ClN2O3S. It is known for its role as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carbamate group, which is a functional group derived from carbamic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-5-formylthiazole. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: 4-chloro-5-carboxythiazol-2-yl)carbamate

Reduction: 4-chloro-5-hydroxymethylthiazol-2-yl)carbamate

Substitution: Various substituted thiazole derivatives

Aplicaciones Científicas De Investigación

Chemical Characteristics

- Molecular Formula : C9H11ClN2O3S

- Molecular Weight : Approximately 240.28 g/mol

- Structure : Contains a thiazole ring and a carbamate group, which enhance its reactivity and functionality.

Organic Synthesis

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate serves primarily as a protecting group in organic synthesis. It protects amine functionalities during chemical reactions, allowing for selective reactions without unwanted side reactions. The protecting group can be removed under acidic or basic conditions to reveal the free amine group .

Enzyme Mechanisms and Protein Interactions

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions . Its unique structure allows it to interact with specific enzymes, making it useful for probing biochemical pathways and understanding enzyme inhibition.

Pharmaceutical Development

The compound acts as a precursor in the synthesis of various pharmaceutical compounds. Its thiazole ring is known for biological activity, making it relevant in drug development targeting diseases such as cancer and infections .

Agrochemical Production

In industry, this compound is used in the production of agrochemicals . Its chemical properties facilitate the development of pesticides and herbicides that are effective against specific pests while being safe for crops.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits certain enzymes involved in metabolic pathways, demonstrating its potential as a lead compound in drug development.

- Synthesis of Novel Agrochemicals : A study highlighted the use of this compound in synthesizing new agrochemical agents that target resistant pest populations, showcasing its industrial relevance .

- Biochemical Assays : The compound has been employed in various biochemical assays to understand protein-ligand interactions, providing insights into enzyme functionality and potential therapeutic targets.

Mecanismo De Acción

The mechanism of action of tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine group.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl carbamate

- tert-Butyl-N-methylcarbamate

- Benzyl carbamate

- Phenyl carbamate

Uniqueness

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate is unique due to the presence of the thiazole ring and the formyl group, which provide additional reactivity and functionality compared to other carbamate compounds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific chemical properties.

Actividad Biológica

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, featuring a thiazole ring with a formyl group and a tert-butyl carbamate moiety. The presence of the chlorine atom at the 4-position of the thiazole ring is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity. The thiazole ring may also engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function .

1. Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents.

2. Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate cytokine production could be beneficial in conditions characterized by excessive inflammation, such as neurodegenerative diseases .

3. Neuroprotective Activity

The compound has been investigated for its neuroprotective effects against amyloid-beta-induced toxicity in astrocytes. In studies, it demonstrated a moderate protective effect, reducing cell death and inflammatory responses induced by amyloid-beta aggregates . However, further research is needed to elucidate its efficacy in vivo.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities influenced by their functional groups:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate | Bromine substitution | Potentially different reactivity and antimicrobial properties |

| Tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate | Fluorine substitution | Varies in biological activity due to different halogen effects |

| Tert-butyl (5-formylthiazol-2-yl)(methyl)carbamate | Methyl group instead of tert-butyl | May exhibit different solubility and reactivity |

Case Studies and Research Findings

- In Vitro Studies : A study assessed the effects of this compound on astrocytes exposed to amyloid-beta. Results showed a reduction in TNF-alpha production and improved cell viability compared to untreated controls .

- In Vivo Models : Although initial findings indicated potential protective effects against oxidative stress induced by scopolamine, no significant differences were observed when compared to established treatments like galantamine. This suggests that while the compound shows promise, its bioavailability and efficacy need further exploration .

Propiedades

IUPAC Name |

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPYPVZNBCKNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.